molecular formula C26H30N2O5S B2610755 butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1031960-62-9

butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2610755
CAS No.: 1031960-62-9
M. Wt: 482.6
InChI Key: JICGUMGWKGAXKZ-UHFFFAOYSA-N
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Description

Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a combination of piperidine, benzoate, and thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the thiazine ring, and finally, the esterification to introduce the butyl benzoate group.

    Preparation of 4-methylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-methylpiperidine with thionyl chloride under reflux conditions.

    Formation of the thiazine ring: The 4-methylpiperidine-1-carbonyl chloride is then reacted with 2-aminobenzenesulfonamide to form the thiazine ring structure.

    Esterification: The final step involves the esterification of the thiazine derivative with butyl 4-hydroxybenzoate in the presence of a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazine ring can be oxidized to introduce sulfone groups.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: can be compared to other piperidine derivatives and thiazine-containing compounds.

    Piperidine derivatives: These include compounds like 4-methylpiperidine and its various substituted forms.

    Thiazine derivatives: Compounds such as 1,4-benzothiazine and its sulfone derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

butyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-3-4-17-33-26(30)20-9-11-21(12-10-20)28-18-24(25(29)27-15-13-19(2)14-16-27)34(31,32)23-8-6-5-7-22(23)28/h5-12,18-19H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICGUMGWKGAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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